molecular formula C12H13NO2 B13989375 1-Methyl-6-phenyl-2,4-piperidinedione CAS No. 118264-05-4

1-Methyl-6-phenyl-2,4-piperidinedione

Cat. No.: B13989375
CAS No.: 118264-05-4
M. Wt: 203.24 g/mol
InChI Key: DPFOIKQJWJYPJI-UHFFFAOYSA-N
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Description

1-Methyl-6-phenyl-2,4-piperidinedione is a synthetic piperidine derivative offered as a key chemical intermediate for advanced pharmaceutical and medicinal chemistry research. The piperidine scaffold is a fundamental building block in drug discovery, featured in numerous therapeutic agents due to its versatile pharmacological properties . As a piperidinedione, this compound presents researchers with a multifunctional moiety ideal for constructing complex molecular architectures. Potential research applications include its use as a precursor in the synthesis of potential neuroactive compounds, given the known activity of piperidine derivatives against targets like the monoamine oxidase (MAO) enzyme . Furthermore, the structural features of this compound suggest potential for exploration in developing substances with anticancer or antimicrobial activity, as various substituted piperidines have demonstrated such effects in scientific studies . Researchers can utilize this high-purity compound to investigate novel structure-activity relationships and develop new chemical entities for experimental therapeutics. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

118264-05-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-methyl-6-phenylpiperidine-2,4-dione

InChI

InChI=1S/C12H13NO2/c1-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

DPFOIKQJWJYPJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)CC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Synthesis of Piperidone Derivatives

A detailed synthetic route involving Wittig reactions has been reported for piperidone-based templates structurally related to 1-methyl-6-phenyl-2,4-piperidinedione. The key steps include:

  • Synthesis of piperidone intermediates via known methods.
  • Conversion of piperidone to methoxymethylene derivatives using Wittig reagents such as [(Ph3)PCH2OCH3]Cl in the presence of lithium diisopropylamide (LDA).
  • Subsequent hydrolysis and aldol condensation steps introduce the phenyl substituent at position 6.
  • Final steps involve purification by column chromatography and characterization by NMR and IR spectroscopy.

Reaction conditions summary:

Step Reagents/Conditions Yield (%) Notes
Wittig reaction [(Ph3)PCH2OCH3]Cl, LDA, THF, −78 °C to rt 75–97 Z:E isomer ratios ~1:1
Acidic hydrolysis THF/1.6 M HCl (1:1) High Mild conditions
Aldol condensation NaOMe, MeOH, 80 °C, 1.5–2 h Moderate Introduces 6-phenyl group

This method allows for good control over stereochemistry and substitution patterns, yielding the desired 1-methyl-6-phenyl-2,4-piperidinedione analogues with high purity.

Organophotocatalysed One-Step Synthesis of 2-Piperidinones

Recent advances include an organophotocatalysed [1 + 2 + 3] cyclization strategy that enables the one-step synthesis of substituted 2-piperidinones, which can be adapted towards 1-methyl-6-phenyl-2,4-piperidinedione derivatives:

  • Uses visible light irradiation and an organophotocatalyst.
  • Reactants include inorganic ammonium salts, alkenes (including phenyl-substituted alkenes), and unsaturated carbonyl compounds.
  • The method tolerates a wide range of functional groups and substitution patterns.
  • The reaction proceeds via radical cation intermediates, followed by radical addition and intramolecular lactamization to form the piperidinone ring.

Key advantages:

  • Mild reaction conditions.
  • High chemoselectivity.
  • Applicability to complex molecules and natural product derivatives.
  • Scalable synthesis (up to 2 mmol scale demonstrated).

Typical yields: 48–62% for substituted piperidinone products.

Alkylation of Piperidone Precursors Using Dimethyl Sulfate

A patented method for methylation of piperidone derivatives is relevant for the preparation of 1-methyl-6-phenyl-2,4-piperidinedione:

  • Starting from 2,2,6,6-tetramethylpiperidone or related piperidones.
  • Alkylation is performed by dropwise addition of dimethyl sulfate under alkaline conditions (e.g., sodium hydroxide, sodium carbonate) in solvents such as dimethylacetamide (DMAC), dimethylformamide (DMF), or ethanol.
  • Reaction temperature ranges from 30 to 150 °C.
  • Reaction times include 0.5–3 hours for dimethyl sulfate addition and 3–7 hours post-addition reaction.
  • After reaction, cooling, filtration, concentration, and distillation yield the methylated piperidone with yields exceeding 95%.

Example conditions:

Parameter Value/Range
Raw material 2,2,6,6-tetramethylpiperidone
Base NaOH, Na2CO3, KOH, or mixtures
Solvent DMAC, DMF, DMSO, ethanol, etc.
Dimethyl sulfate addition 0.5–3 hours at ~45 °C
Post-addition reaction 3–7 hours at ~45 °C
Yield Up to 97%

Gas chromatography confirms product purity and reaction efficiency.

Comparative Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Wittig reaction + aldol condensation [(Ph3)PCH2OCH3]Cl, LDA, NaOMe, MeOH, 80 °C 75–97 Good stereocontrol, versatile Multi-step, requires purification
Organophotocatalysed [1+2+3] strategy Visible light, organophotocatalyst, NH4 salts 48–62 One-step, mild, scalable Moderate yields, catalyst needed
Alkylation with dimethyl sulfate Dimethyl sulfate, NaOH, DMAC, 30–150 °C Up to 97 High yield, industrially viable Requires careful handling of reagents
Pd/Rh-catalyzed hydrogenation Pd or Rh catalyst, triethylamine or acid High One-pot multifunctional reaction Possible side reactions, substrate limitations

Chemical Reactions Analysis

1-Methyl-6-phenyl-2,4-piperidinedione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Methyl-6-phenyl-2,4-piperidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-6-phenyl-2,4-piperidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system .

Comparison with Similar Compounds

Key Observations:

  • Methyprylon (3,3-diethyl-5-methyl analog) demonstrates regulated sedative properties due to its substituents, which enhance lipophilicity and blood-brain barrier penetration .
  • Aryl-substituted analogs (e.g., 4-methoxyphenyl groups in ) show broader biological activities, likely due to increased electron-rich regions enhancing receptor interactions .
  • Methyl and phenyl groups in 1-Methyl-6-phenyl-2,4-piperidinedione may confer stability and moderate solubility compared to more polar derivatives like 4-piperidinones .

Physicochemical Properties

Solubility and stability data from Handbook of Aqueous Solubility Data highlight trends:

  • 3,3-Diethyl-5-methyl-2,4-piperidinedione has low aqueous solubility (log P ~1.5), typical of lipophilic CNS agents .
  • 4-Piperidinone derivatives (e.g., 2,6-dimethyl-4-piperidinone) exhibit higher polarity, with solubility influenced by alkyl substituents .

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